

An In-depth Technical Guide to Methyl 5-oxopentanoate

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Compound of Interest

Compound Name: Methyl 5-oxopentanoate

Cat. No.: B1594885

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxopentanoate is a bifunctional organic compound containing both a methyl ester and an aldehyde functional group.^[1] This structure makes it a versatile building block in organic synthesis, offering multiple reaction sites for constructing more complex molecules.^[1] Its value is particularly noted in the synthesis of heterocyclic compounds and as a precursor for biologically active molecules and natural products.^{[1][2]} This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on methodologies relevant to research and drug development.

Chemical Identity

Property	Value	Source
IUPAC Name	methyl 5-oxopentanoate	[2][3]
CAS Number	6026-86-4	[2][4][5]
Molecular Formula	C ₆ H ₁₀ O ₃	[2][5]
Molecular Weight	130.14 g/mol	[2][5]
InChI Key	YBTZROCKNUIONO-UHFFFAOYSA-N	[2]
Canonical SMILES	COC(=O)CCCC=O	[3][6]
Synonyms	Methyl 4-formylbutanoate, Methyl 4-formylbutyrate, 4-Methoxycarbonylbutanal	[3]

Physicochemical Properties

Property	Value	Conditions	Source
Appearance	Colorless to light yellow liquid	[4][5]	
Boiling Point	100-103 °C	23 Torr	[4][5]
Density	1.069 g/cm ³	25 °C	[4][5]
Storage Temperature	-20°C, stored under nitrogen	[4][5]	

Synthesis of Methyl 5-oxopentanoate

The synthesis of **methyl 5-oxopentanoate** can be achieved through several routes. A primary method is the esterification of the corresponding carboxylic acid.

Experimental Protocol: Fischer Esterification of 5-Oxopentanoic Acid

This protocol describes a general method for the synthesis of **methyl 5-oxopentanoate**.

Materials:

- 5-Oxopentanoic acid
- Methanol (MeOH)
- Sulfuric acid (H₂SO₄, concentrated)
- Sodium bicarbonate (NaHCO₃, saturated solution)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 5-oxopentanoic acid (1.0 eq) in an excess of methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution.
- Heat the reaction mixture to reflux and monitor the progress by a suitable technique, such as Thin-Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent like diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **methyl 5-oxopentanoate** by vacuum distillation.[\[2\]](#)

Reactivity and Synthetic Applications

The dual functionality of **methyl 5-oxopentanoate** makes it a valuable intermediate in organic synthesis.^[2] The aldehyde and ester groups can be targeted for a wide range of chemical transformations.

Reactions at the Aldehyde Group

The electrophilic carbonyl carbon of the aldehyde is a primary site for nucleophilic attack.^[2]

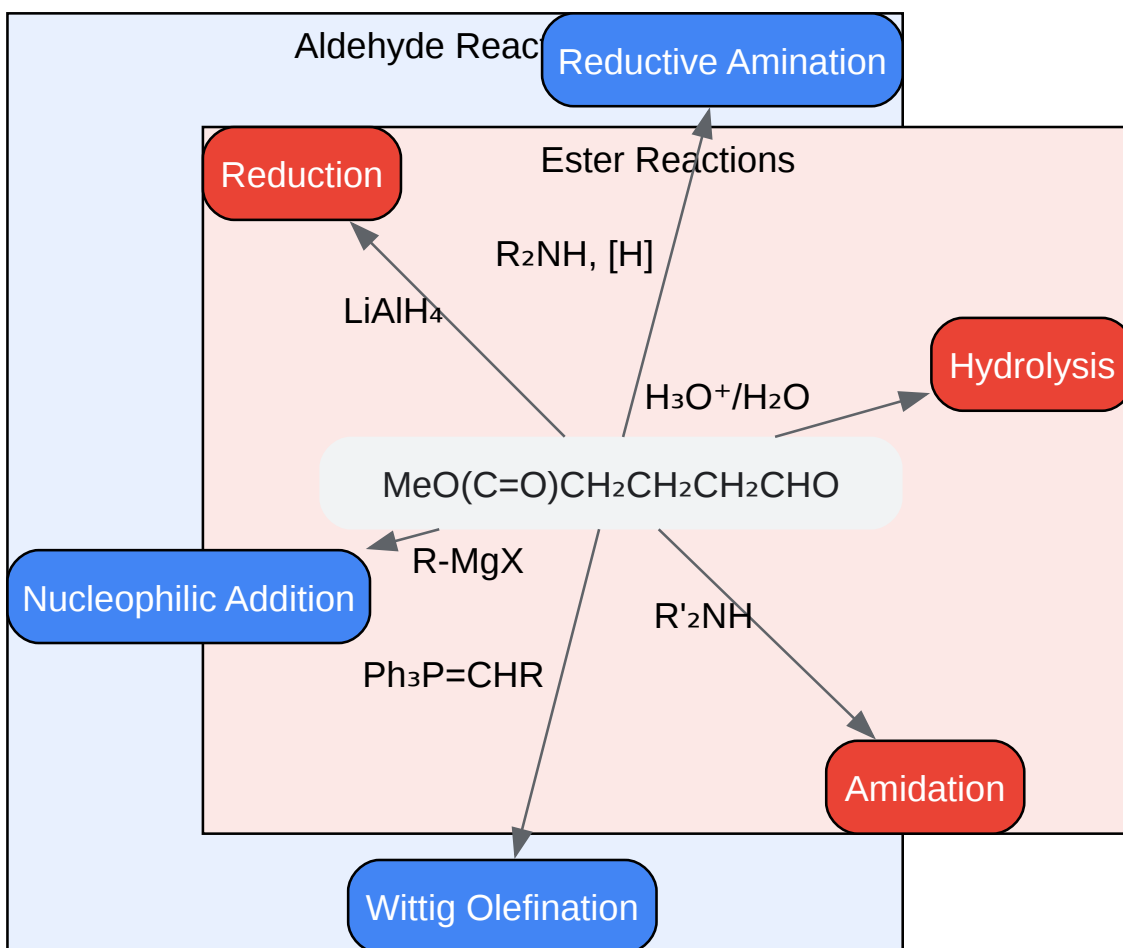
- Nucleophilic Additions: Reacts with Grignard reagents and organolithium compounds.^[1]
- Condensation Reactions: Can serve as a substrate in reactions like the nitroaldol (Henry) reaction.^[2]
- Wittig-type Olefinations: Allows for the formation of carbon-carbon double bonds.^[1]
- Reductive Amination: Used to introduce carbon-nitrogen bonds.^[1]

Reactions at the Ester Group

The methyl ester functionality can undergo several transformations:

- Hydrolysis: Can be converted to the corresponding carboxylic acid.^[1]
- Reduction: Can be reduced to a primary alcohol.^[1]
- Amidation: Reacts with amines to form amides.

The following diagram illustrates the key reactive sites and potential transformations of **methyl 5-oxopentanoate**.



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Reactivity of **Methyl 5-oxopentanoate**.

Application in Drug Development and Natural Product Synthesis

Keto-esters are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] While direct applications of **methyl 5-oxopentanoate** are not extensively documented in all areas, its utility as a bifunctional building block is clear.[1]

Precursor to Heterocyclic Systems

A key application is in the synthesis of chiral δ -lactams. These lactams are valuable intermediates for producing enantiopure piperidines, a structural motif found in many biologically active alkaloids and pharmaceutical agents.[1]

Experimental Protocol: Synthesis of a Chiral δ -Lactam

This protocol outlines a cyclocondensation reaction using racemic **methyl 5-oxopentanoate** and a chiral amino alcohol.^[1]

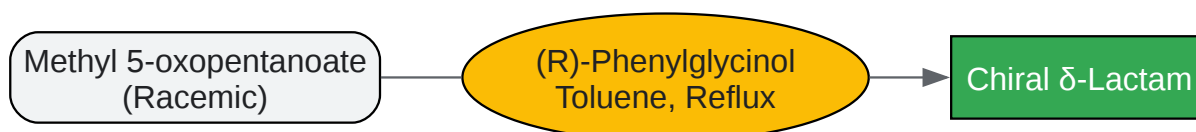
Materials:

- Racemic **methyl 5-oxopentanoate**
- (R)-Phenylglycinol
- Toluene
- Silica gel for column chromatography

Procedure:

- To a solution of racemic **methyl 5-oxopentanoate** (1.0 eq) in toluene, add (R)-phenylglycinol (1.0 eq).
- Fit the reaction flask with a Dean-Stark apparatus to facilitate the azeotropic removal of water.
- Heat the mixture to reflux and monitor the reaction until the starting material is consumed (e.g., by TLC or GC analysis).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the solvent under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel to yield the desired chiral δ -lactam.^[1]

The following workflow illustrates this synthetic pathway.



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Synthesis of a chiral δ -lactam.

Conclusion

Methyl 5-oxopentanoate is a versatile and valuable building block for organic synthesis. Its dual aldehyde and ester functionalities provide multiple avenues for creating complex molecular architectures, particularly heterocyclic systems relevant to pharmaceutical and natural product chemistry. The protocols and data presented here offer a foundation for researchers to utilize this compound in their synthetic endeavors. Further research into its reactivity and applications will likely continue to expand its role in the development of novel chemical entities.

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